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molecular formula C6H8N2O2S B8710777 2-(Dimethylamino)thiazole-4-carboxylic acid

2-(Dimethylamino)thiazole-4-carboxylic acid

Cat. No. B8710777
M. Wt: 172.21 g/mol
InChI Key: MEBDTLJBXZNDHE-UHFFFAOYSA-N
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Patent
US07700552B2

Procedure details

3-Bromopyruvic acid (2.94 g, 17.6 mmol) was added to a stirred solution of 1,1-dimethyl-thiourea (1.87 g, 17.6 mmol) in dry THF (60 mL). The reaction mixture was stirred at rt for 4 hrs. The precipitate that had formed was filtered off, washed with cold THF and dried on high vacuum. LC-MS showed the product peak. The product was obtained as a white solid (2.64 g, 59%).
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([OH:6])=[O:5].[CH3:8][N:9]([CH3:13])[C:10]([NH2:12])=[S:11]>C1COCC1>[CH3:8][N:9]([CH3:13])[C:10]1[S:11][CH:2]=[C:3]([C:4]([OH:6])=[O:5])[N:12]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
1.87 g
Type
reactant
Smiles
CN(C(=S)N)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold THF
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C=1SC=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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